2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, characterized by a triazole core substituted with a 4-chlorophenyl group at position 5 and an amino group at position 2. The sulfanyl (-S-) linker connects the triazole moiety to an acetamide group, which is further substituted with a 3-chloro-4-methylphenyl group. Such structural features are critical for its biological activity, particularly in anti-inflammatory and antimicrobial applications . The presence of electron-withdrawing chlorine substituents and hydrophobic aromatic rings enhances its binding affinity to biological targets, such as cyclooxygenase-2 (COX-2) or microbial enzymes .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-2-7-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQHKOFKVWUMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit anticonvulsant activity by interacting with the gabaa pathway.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway. This suggests that our compound might have a similar mode of action.
Biochemical Pathways
Considering the potential interaction with the gabaa pathway, it can be inferred that the compound might affect the neuronal signaling pathways.
Pharmacokinetics
The compound’s melting point is 229-233 °c (lit), which might influence its absorption and distribution in the body
Result of Action
Given its potential anticonvulsant activity, it can be inferred that the compound might help in reducing neuronal excitability.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature might affect its stability.
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making them significant in drug development.
Chemical Structure and Properties
- Molecular Formula : C16H15ClN6OS
- Molecular Weight : 404.83 g/mol
- IUPAC Name : 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
This compound features a triazole ring, a thiol group, and various aromatic substituents that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. Research indicates that compounds similar to this one exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species .
Antibacterial Properties
The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report that triazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways. For instance, compounds in this class have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research highlights the anticancer properties of triazole derivatives. The compound is believed to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Cell Proliferation : Reduction in the viability of cancer cells has been observed in vitro.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S phase .
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets. For example:
- Enzyme Inhibition : Triazoles may inhibit enzymes crucial for fungal growth or bacterial survival.
- Receptor Modulation : They can modulate receptors involved in cancer cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to the compound :
- Antimicrobial Efficacy : A study evaluated various triazole compounds against a panel of pathogens and found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics such as vancomycin and ciprofloxacin .
- Anticancer Studies : In vitro studies on multicellular spheroids indicated that triazole derivatives could effectively reduce tumor growth and induce apoptosis in cancer cells, suggesting potential for further development as anticancer agents .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the triazole ring and side chains significantly influence biological activity. For instance, electron-donating groups on phenyl rings enhance antibacterial efficacy .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related 1,2,4-triazole acetamide derivatives highlights key differences in substituents, physicochemical properties, and biological activities. Below is a detailed comparison:
Key Findings
Anti-Inflammatory Activity: The target compound and AS111 exhibit superior anti-inflammatory activity compared to diclofenac sodium, likely due to their optimized triazole substituents (4-amino and 4-chlorophenyl groups). These groups enhance COX-2 inhibition by stabilizing enzyme interactions through hydrogen bonding and hydrophobic effects. In contrast, compounds with bulkier substituents (e.g., 4-OCH₃-phenyl in ) show reduced potency, suggesting steric hindrance may limit binding .
Antimicrobial and Antioxidant Activity :
- Derivatives with pyridinyl or sulfamoyl groups (e.g., ) demonstrate broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . The target compound’s dual chloro substituents may enhance membrane penetration, though direct antimicrobial data are lacking.
- Antioxidant activity correlates with electron-donating groups (e.g., methoxy in b), which scavenge free radicals via resonance stabilization .
Structural-Activity Relationships (SAR): Chlorine Substituents: The 4-chlorophenyl group in the target compound increases lipophilicity, improving bioavailability and target binding compared to non-halogenated analogs . Amino Group at Position 4: Critical for hydrogen bonding with enzymatic active sites (e.g., COX-2), as seen in AS111 and the target compound . Sulfanyl Linker: Enhances metabolic stability compared to oxygen or methylene linkers .
Physicochemical Properties
- Molecular Weight : The target compound (~423 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol).
- LogP : Estimated at ~3.5 (via ChemDraw), indicating moderate hydrophobicity suitable for membrane permeability.
- Synthetic Yield : Analogous compounds (e.g., ) are synthesized in 50–83% yields via nucleophilic substitution or cycloaddition reactions, suggesting feasible scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
